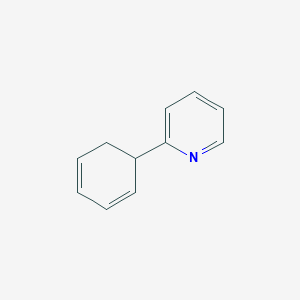
2-(Cyclohexa-2,4-dien-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexa-2,4-dien-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a cyclohexa-2,4-dienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexa-2,4-dien-1-yl)pyridine typically involves the reaction of pyridine with cyclohexa-2,4-dien-1-yl derivatives under specific conditions. One common method involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines . This reaction is carried out under visible light irradiation, which facilitates the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclohexa-2,4-dien-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene moiety into a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the diene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(Cyclohexa-2,4-dien-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of pyridine derivatives with biological systems.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexa-2,4-dien-1-yl)pyridine involves its interaction with molecular targets through its pyridine and diene moieties. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Cyclohexa-2,4-dien-1-one: Shares the diene moiety but lacks the pyridine ring.
Pyridine: Lacks the cyclohexa-2,4-dien-1-yl group but shares the pyridine ring structure.
Uniqueness: 2-(Cyclohexa-2,4-dien-1-yl)pyridine is unique due to the combination of the pyridine ring and the cyclohexa-2,4-dien-1-yl group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Propiedades
Número CAS |
112365-68-1 |
|---|---|
Fórmula molecular |
C11H11N |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-cyclohexa-2,4-dien-1-ylpyridine |
InChI |
InChI=1S/C11H11N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-6,8-10H,7H2 |
Clave InChI |
ZLEGTHOLZZOFQA-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CC1C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















